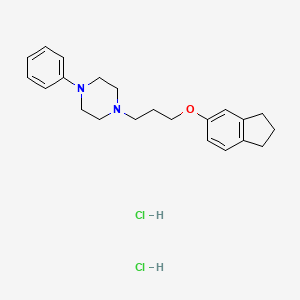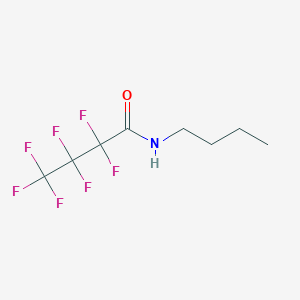![molecular formula C21H28N4O4S B14157452 1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea CAS No. 380333-09-5](/img/structure/B14157452.png)
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structure, which includes a diethylamino group, a morpholinylsulfonyl group, and a phenylurea moiety
准备方法
The synthesis of 1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(diethylamino)aniline with a sulfonyl chloride derivative to form the sulfonylated intermediate.
Coupling Reaction: The intermediate is then coupled with a phenyl isocyanate derivative under controlled conditions to form the final product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
化学反应分析
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or morpholinyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
科学研究应用
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea can be compared with other similar compounds, such as:
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylthiourea: This compound has a thiourea group instead of a urea group, which may result in different chemical reactivity and biological activity.
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylcarbamate: The carbamate derivative may exhibit different pharmacokinetic properties and therapeutic potential.
1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylguanidine: The guanidine derivative may have enhanced binding affinity to certain receptors or enzymes.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
380333-09-5 |
|---|---|
分子式 |
C21H28N4O4S |
分子量 |
432.5 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea |
InChI |
InChI=1S/C21H28N4O4S/c1-3-24(4-2)20-11-10-18(30(27,28)25-12-14-29-15-13-25)16-19(20)23-21(26)22-17-8-6-5-7-9-17/h5-11,16H,3-4,12-15H2,1-2H3,(H2,22,23,26) |
InChI 键 |
GFZUPVYQAVSZBK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)NC3=CC=CC=C3 |
溶解度 |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


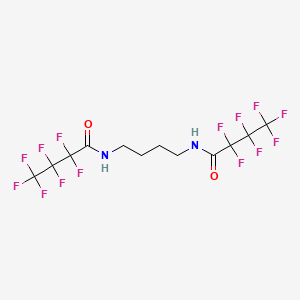
![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
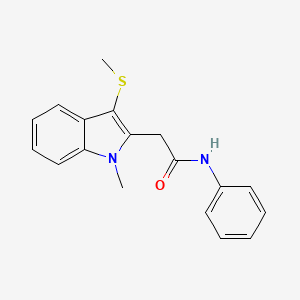


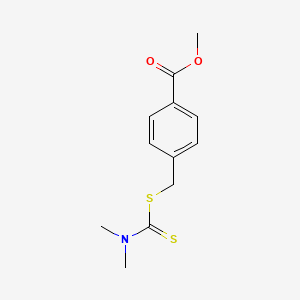
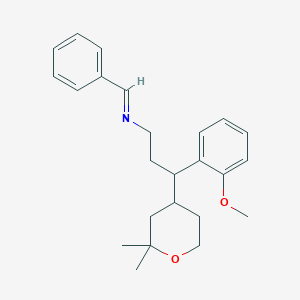
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)

![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
